4-Methoxyacetophenone (D3)
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Overview
Description
4-Methoxyacetophenone (D3), also known as 4-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a member of the class of acetophenones, characterized by a methoxy group at the para position relative to the acetyl group. This compound is commonly used in the synthesis of various pharmaceuticals, resins, and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in a solvent like dichloroethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In industrial settings, the production of 4-Methoxyacetophenone often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyacetophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-methoxyphenylethanol using biocatalytic enantioselective reduction with immobilized Rhodotorula sp.
Oxidation: It can be oxidized to 4-methoxybenzoic acid using strong oxidizing agents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include biocatalysts or chemical reducing agents like sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Reduction: 4-Methoxyphenylethanol
Oxidation: 4-Methoxybenzoic acid
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Methoxyacetophenone has a wide range of applications in scientific research:
Biology: It is used to study the activity of ketones against bacterial spores and cells.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the manufacture of resins, flavoring agents, and perfumes.
Mechanism of Action
The mechanism of action of 4-Methoxyacetophenone varies depending on its application. In biocatalytic reduction, it interacts with enzymes to form the reduced product. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways .
Comparison with Similar Compounds
4-Methoxyacetophenone can be compared with other acetophenone derivatives such as:
4-Methylacetophenone: Similar structure but with a methyl group instead of a methoxy group.
4-Chloroacetophenone: Contains a chloro group, leading to different reactivity and applications.
4-Bromoacetophenone: Similar to 4-Chloroacetophenone but with a bromo group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
1-[4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3/i2D3 |
InChI Key |
NTPLXRHDUXRPNE-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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